molecular formula C8H10ClN B14234841 4-(Chloromethyl)-N-methylaniline CAS No. 496842-34-3

4-(Chloromethyl)-N-methylaniline

Katalognummer: B14234841
CAS-Nummer: 496842-34-3
Molekulargewicht: 155.62 g/mol
InChI-Schlüssel: WHLWUSIHJYEHEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chloromethyl)-N-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloromethyl group attached to the benzene ring and a methyl group attached to the nitrogen atom of the aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-N-methylaniline typically involves the chloromethylation of N-methylaniline. One common method involves the reaction of N-methylaniline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate iminium ion, which then reacts with chloride ions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zinc chloride or other Lewis acids can enhance the reaction rate and yield. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-N-methylaniline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form N-methyl-4-nitroaniline using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The nitro derivatives can be reduced back to the amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alcohols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Chloromethyl)-N-methylaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-N-methylaniline involves the reactivity of the chloromethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The formation of these covalent bonds can lead to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Chloromethyl)aniline: Similar structure but lacks the methyl group on the nitrogen atom.

    N-methyl-4-nitroaniline: Contains a nitro group instead of a chloromethyl group.

    4-(Bromomethyl)-N-methylaniline: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

4-(Chloromethyl)-N-methylaniline is unique due to the presence of both the chloromethyl and N-methyl groups, which confer distinct reactivity and properties. The chloromethyl group is highly reactive towards nucleophiles, making it useful in various synthetic applications. The N-methyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .

Eigenschaften

CAS-Nummer

496842-34-3

Molekularformel

C8H10ClN

Molekulargewicht

155.62 g/mol

IUPAC-Name

4-(chloromethyl)-N-methylaniline

InChI

InChI=1S/C8H10ClN/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3

InChI-Schlüssel

WHLWUSIHJYEHEK-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC=C(C=C1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.